![molecular formula C13H8ClFN2O3 B4886377 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide](/img/structure/B4886377.png)
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide
Overview
Description
The compound “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of chloro, fluoro, and nitro substituents suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity .
Synthesis Analysis
While the specific synthesis process for “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” is not available, benzamides are typically synthesized through the reaction of benzoyl chloride with an appropriate amine . The presence of chloro, fluoro, and nitro substituents would likely require additional steps or modifications to this basic process .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect the overall shape of the molecule, its electronic properties, and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could participate in various types of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorinated molecules have garnered significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to their unique properties, such as altered lipophilicity, metabolic stability, and receptor binding affinity . In the case of CBMicro_018391, its trifluorinated benzamide structure could contribute to novel drug design. Further investigations might focus on its interactions with specific biological targets or pathways.
Crystallography and Structural Studies
CBMicro_018391 was synthesized using standard procedures, and its crystal structure was determined via single-crystal X-ray diffraction . Researchers can study its solid-state arrangement, intermolecular interactions, and molecular packing. Insights from crystallography aid in understanding the compound’s stability, reactivity, and potential applications.
Hydrogen Bonding Networks
The primary hydrogen bonds in CBMicro_018391 involve amide–amide interactions along the b-axis direction . Investigating these interactions provides valuable information about its supramolecular behavior. Researchers might explore how these hydrogen bonds influence solubility, dissolution rates, or other physicochemical properties.
Fluorine Chemistry
CBMicro_018391’s trifluorinated structure sets it apart from more common difluorinated or tetrafluorinated analogues . Researchers can delve into the effects of fluorine substitution on reactivity, stability, and biological activity. Comparative studies with related compounds could reveal trends and guide further exploration.
Materials Science
Fluorinated compounds often exhibit unique properties in materials science. CBMicro_018391’s trifluorinated benzamide scaffold could be incorporated into polymers, coatings, or functional materials. Researchers might investigate its compatibility with other components and its impact on material properties.
Hehir, N., & Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. DOI: 10.3390/M1771
properties
IUPAC Name |
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDTQDEYCZBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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